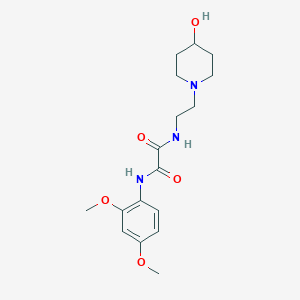

![molecular formula C18H15NO6S2 B2997595 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797961-81-9](/img/structure/B2997595.png)

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains several functional groups and rings including furan, thiophene, and benzo[b][1,4]dioxine .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The furan and thiophene rings are five-membered, with oxygen and sulfur atoms respectively .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique

Antiglaucoma Agents and Carbonic Anhydrase Inhibitors

A series of sulfonamides, including structures related to the specified compound, have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, revealing potential as antiglaucoma agents. These compounds showed significant inhibitory effects on various CA isoforms, with some demonstrating the ability to lower intraocular pressure more efficiently than the commercially available drug dorzolamide in animal models of glaucoma (Chegaev et al., 2014).

Antioxidant Properties

Research into the antioxidant profile of related compounds, such as 2,3-dihydrobenzo[b]furan-5-ol and its analogues, has shown promising results. These compounds have demonstrated the capacity to inhibit stimulated lipid peroxidation and possess varying degrees of antioxidant activity, potentially useful in preventing oxidative stress-related diseases (Malmström et al., 2001).

Enzyme Inhibitory Potential

New sulfonamides bearing benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities, specifically against α-glucosidase and acetylcholinesterase (AChE). Most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and were weak against AChE, highlighting their potential in addressing related health disorders (Abbasi et al., 2019).

Microbial Degradation of Sulfonamides

A novel microbial degradation pathway for sulfonamide antibiotics, involving ipso-hydroxylation followed by fragmentation, has been discovered. This pathway, initiated by Microbacterium sp. strain BR1, points towards a potential strategy for mitigating environmental pollution by sulfonamides (Ricken et al., 2013).

Corrosion Inhibition

Sulfonamide compounds have also been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications. These studies highlight the compounds' ability to form protective layers on metal surfaces, thus preventing corrosion (Sappani & Karthikeyan, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Furan and thiophene derivatives have been found to inhibit factor inhibiting hif-1 (fih-1), a protein that regulates the hypoxia inducible factor (hif) pathway .

Mode of Action

It’s known that furan and thiophene derivatives can inhibit fih-1, leading to the activation of hif-α . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

The compound likely affects the HIF pathway. Under normal oxygen conditions, FIH-1 hydroxylates HIF-α, preventing it from translocating to the nucleus and initiating the transcription of hypoxia-responsive genes. By inhibiting FIH-1, the compound could potentially increase the transcriptional activity of HIF-α .

Pharmacokinetics

Furan derivatives are known for their wide range of biological and pharmacological characteristics, suggesting that they may have favorable adme properties .

Result of Action

The inhibition of FIH-1 and the subsequent activation of HIF-α could lead to the transcription of hypoxia-responsive genes. This could potentially have therapeutic effects in conditions where the induction of a hypoxic response is beneficial .

Propriétés

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S2/c20-18(15-2-1-7-23-15)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-16(10-13)25-9-8-24-14/h1-7,10,19H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOODSJOTHOGQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

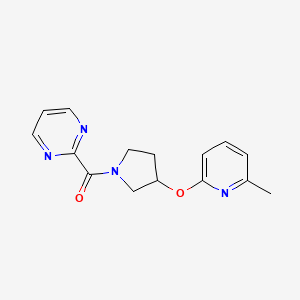

![2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine](/img/structure/B2997513.png)

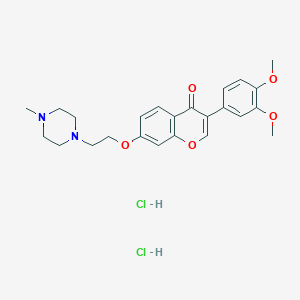

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide](/img/structure/B2997518.png)

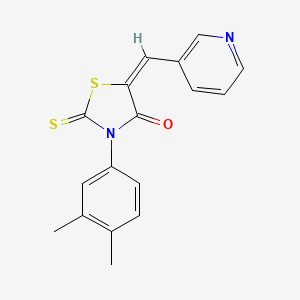

![1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2997521.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2997524.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2997525.png)

![tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate](/img/structure/B2997528.png)

![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)